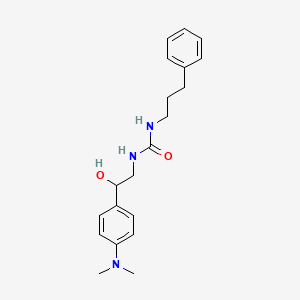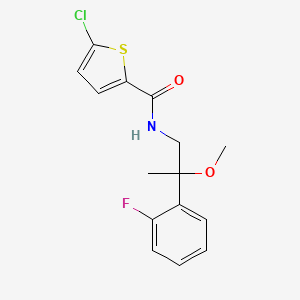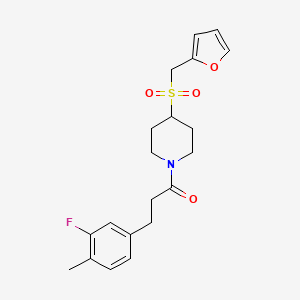
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.
科学的研究の応用
Anti-Tubercular Activity
The rational design and development of azetidinone derivatives incorporating the 1,2,4-triazole motif have been explored for anti-tubercular activity. Preliminary in silico designing and molecular docking experiments identified potential drug candidates among azetidinone analogues. Some analogues demonstrated good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain, suggesting the potential of similar compounds for therapeutic applications (Thomas, George, & Harindran, 2014).
Synthesis and Characterization of Triazole Derivatives
Triazole and triazolidin derivatives have been synthesized and characterized, demonstrating the versatility of these scaffolds in drug design. Structural elucidation through X-ray crystallography and density functional theory (DFT) calculations provided insights into the molecular interactions and stability of these compounds, which is crucial for the development of novel therapeutics (Abosadiya et al., 2018).
Biological Activities of Triazole Scaffolds
The core motif of 1,2,4-triazoles is significant in various clinical drugs, indicating the importance of these structures in medicinal chemistry. Synthesis of N-substituted pyrrolidine derivatives bearing the 1,2,4-triazole ring has been explored, leading to a library of compounds with potential clinical applications (Prasad et al., 2021).
Catalytic Applications in Organic Synthesis
Triazolyl-based ligands have been employed in catalyzing the Huisgen 1,3-dipolar cycloaddition, demonstrating the role of these compounds in facilitating organic reactions under mild conditions. Such catalytic applications are crucial for the efficient synthesis of complex molecules (Ozcubukcu et al., 2009).
Antimicrobial and Anticancer Activities
Triazole derivatives have been synthesized and evaluated for their anti-nociceptive, anti-inflammatory, antimicrobial, and anticancer activities. This highlights the therapeutic potential of triazole-containing compounds in addressing a variety of diseases and conditions (Rajasekaran & Rajagopal, 2009).
作用機序
Target of Action
The primary target of the compound 4-cyclopropyl-1-[1-(2-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole, also known as (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxyphenyl)methanone, is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .
Mode of Action
The compound this compound interacts with its target, the VHL protein, by inhibiting its function . This inhibition prevents the degradation of HIF, leading to an increase in HIF levels .
Biochemical Pathways
The increase in HIF levels caused by the action of 4-cyclopropyl-1-[1-(2-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole affects several biochemical pathways. HIF is a transcription factor that regulates the expression of numerous genes involved in angiogenesis, erythropoiesis, and glucose metabolism . Therefore, the compound’s action can lead to increased blood vessel formation, red blood cell production, and changes in energy metabolism .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness .
Result of Action
The molecular and cellular effects of 4-cyclopropyl-1-[1-(2-methoxybenzoyl)azetidin-3-yl]-1H-1,2,3-triazole’s action include increased angiogenesis, erythropoiesis, and changes in energy metabolism . These effects could potentially be beneficial in the treatment of conditions such as anemia and ischemia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other drugs, the patient’s health status, and genetic factors could all affect how the compound interacts with its target and produces its effects .
特性
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-15-5-3-2-4-13(15)16(21)19-8-12(9-19)20-10-14(17-18-20)11-6-7-11/h2-5,10-12H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPLFEDZIXJUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625775.png)
![1-(4-chlorophenyl)-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2625776.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2625777.png)
![3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B2625779.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2625782.png)
![N-(4-fluorophenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2625784.png)
![Methyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate;hydrochloride](/img/structure/B2625785.png)
![(E)-4-(Dimethylamino)-N-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]but-2-enamide](/img/structure/B2625786.png)


![6-(4-Fluorophenyl)-2-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2625792.png)

![2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-(2-methoxyethyl)acetamide](/img/structure/B2625797.png)